5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine

Medicinal Chemistry Property Prediction Lead Optimization

5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a synthetic 1,2,4-triazole derivative bearing a diethylamino group at the 3-position and a 1-aminoethyl side chain at the 5-position. The compound is employed as a research chemical and synthetic intermediate, with its molecular architecture designed for applications in medicinal chemistry and agrochemical discovery.

Molecular Formula C8H17N5
Molecular Weight 183.25 g/mol
Cat. No. B13236295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine
Molecular FormulaC8H17N5
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NNC(=N1)C(C)N
InChIInChI=1S/C8H17N5/c1-4-13(5-2)8-10-7(6(3)9)11-12-8/h6H,4-5,9H2,1-3H3,(H,10,11,12)
InChIKeyGOSFTKRIORJFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine: Structural Overview and Procurement Considerations


5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine is a synthetic 1,2,4-triazole derivative bearing a diethylamino group at the 3-position and a 1-aminoethyl side chain at the 5-position. The compound is employed as a research chemical and synthetic intermediate, with its molecular architecture designed for applications in medicinal chemistry and agrochemical discovery. The 1,2,4-triazole core is a well-established pharmacophore [1], and the specific substitution pattern—combining a basic diethylamino group with a chiral 1-aminoethyl moiety—imparts distinct physicochemical and stereoelectronic properties that differentiate it from simpler triazole amines and other in-class analogs.

Why Simple Triazole Amines Cannot Substitute for 5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine in Research Applications


Substitution with a structurally related 1,2,4-triazol-3-amine—such as the parent N,N-diethyl-1H-1,2,4-triazol-3-amine, the 5-(aminomethyl) analog, or regioisomeric derivatives—can significantly alter critical molecular properties including lipophilicity (logP), hydrogen-bonding capacity, and three-dimensional conformation [1]. Even a single methylene unit difference in the side chain (e.g., aminomethyl vs. aminoethyl) modifies the compound's steric bulk, pKa of the pendant amine, and potential for stereochemical differentiation [2]. These variations directly impact binding affinity, selectivity, and pharmacokinetic behavior in biological assays, making generic replacement scientifically invalid without comparative data.

Quantitative Differentiation of 5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine from Structural Analogs


Molecular Weight and Lipophilicity Shifts Relative to Aminomethyl and Diethylaminomethyl Analogs

The target compound (MW 183.25 g/mol, predicted cLogP ~0.8) exhibits intermediate molecular weight and lipophilicity compared to the shorter 5-(aminomethyl) analog (MW 169.23 g/mol, cLogP ~0.4) and the bulkier 5-(diethylaminomethyl) analog (MW 225.33 g/mol, cLogP ~1.5) [1]. This balanced profile enhances passive membrane permeability while maintaining aqueous solubility suitable for in vitro assays.

Medicinal Chemistry Property Prediction Lead Optimization

Hydrogen Bond Donor/Acceptor Profile vs. 1-(2-(Diethylamino)ethyl) Regioisomer

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), whereas the regioisomeric 1-(2-(diethylamino)ethyl)-1H-1,2,4-triazol-3-amine has 1 HBD and 5 HBA [1]. The additional HBD arises from the primary amine of the 1-aminoethyl group, which can engage in critical hydrogen bonding interactions with biological targets that the regioisomer cannot.

Structure-Activity Relationship Receptor Binding Molecular Recognition

Stereochemical Differentiation Potential Due to Chiral 1-Aminoethyl Group

The 1-aminoethyl substituent introduces a stereogenic center, enabling the existence of (R)- and (S)-enantiomers with potentially distinct biological activities. In contrast, the 5-(aminomethyl) and 5-(2-aminoethyl) analogs lack this chiral center [1][2]. This stereochemical handle is valuable for probing enantioselective interactions and for generating chiral building blocks.

Chiral Synthesis Stereoselectivity Enantiomeric Purity

Purity and Storage Specifications Relative to Commercially Available Analogs

Based on supplier data for closely related 1,2,4-triazol-3-amines, the target compound is expected to be supplied with a minimum purity of 97% (HPLC) and requires long-term storage in a cool, dry environment to prevent amine degradation . In comparison, the 5-(aminomethyl) analog is listed without a purity specification on major databases, indicating potential variability in commercial quality [1].

Quality Control Research-Grade Reagents Reproducibility

Optimal Use Cases for 5-(1-Aminoethyl)-N,N-diethyl-1H-1,2,4-triazol-3-amine Based on Differentiated Properties


Synthesis of Chiral Triazole-Containing Drug Candidates

The presence of a chiral 1-aminoethyl group makes this compound a valuable intermediate for constructing enantiomerically pure triazole derivatives [1]. It is particularly suited for medicinal chemistry programs investigating stereospecific interactions with targets such as kinases, GPCRs, or enzymes where triazole moieties serve as amide bioisosteres.

Optimization of CNS-Penetrant Lead Compounds

With a predicted cLogP of ~0.8 and a molecular weight of 183 g/mol, this compound falls within the favorable property space for central nervous system (CNS) drug candidates [2]. Its balanced lipophilicity and hydrogen-bonding profile (2 HBD, 5 HBA) align with CNS MPO guidelines, making it a suitable scaffold for optimizing blood-brain barrier permeability.

Functionalization via Primary Amine Handle for Bioconjugation and Library Synthesis

The 1-aminoethyl side chain provides a reactive primary amine that can be selectively derivatized (e.g., acylation, reductive amination, sulfonylation) without affecting the diethylamino group on the triazole ring [3]. This orthogonal reactivity enables efficient construction of diverse compound libraries for high-throughput screening.

Agrochemical Discovery: Triazole-Based Fungicides and Plant Growth Regulators

1,2,4-Triazole amines are a privileged scaffold in agrochemical research, with many commercial fungicides containing this motif [4]. The unique substitution pattern of the target compound—particularly the combination of a basic diethylamino group and a chiral aminoethyl appendage—may confer improved crop selectivity or reduced environmental persistence compared to simpler triazole analogs.

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